Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanine
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Overview
Description
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine is a dipeptide compound consisting of two alpha-amino acids joined by a peptide bond. It is a small molecule with the chemical formula C₁₂H₂₁N₃O₆ and a molecular weight of 303.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of a peptide bond between glycine and L-alpha-amino-epsilon-pimelyl-D-alanine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Protecting Groups: During synthesis, protecting groups are often used to prevent unwanted reactions at reactive sites. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reagents: Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can occur at reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: The compound is studied for its role in biological processes, such as enzyme-substrate interactions and protein synthesis.
Medicine: Research explores its potential therapeutic applications, including its use as a building block for designing peptide-based drugs.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine involves its interaction with specific molecular targets. One known target is the enzyme D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis . The compound can inhibit this enzyme, leading to disruptions in cell wall formation and potential antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanyl-D-Alanine: A closely related compound with an additional alanine residue.
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-L-Alanine: Similar structure but with an L-alanine instead of D-alanine.
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-Glycine: Contains glycine instead of alanine.
Uniqueness
Glycyl-L-Alpha-Amino-Epsilon-Pimelyl-D-Alanine is unique due to its specific sequence of amino acids and its ability to interact with bacterial enzymes involved in cell wall synthesis. This makes it a valuable compound for studying enzyme inhibition and developing antibacterial agents.
Properties
Molecular Formula |
C12H21N3O6 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-7(11(18)19)14-9(16)5-3-2-4-8(12(20)21)15-10(17)6-13/h7-8H,2-6,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t7-,8+/m1/s1 |
InChI Key |
ZMQJQOKNTYQVHO-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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